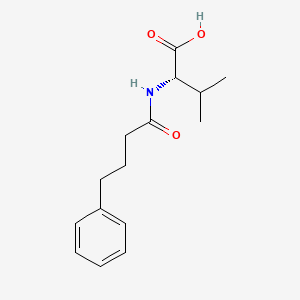

N-(gamma-phenyl)butyryl-L-valine

Description

N-(gamma-phenyl)butyryl-L-valine is a modified amino acid derivative where a gamma-phenyl-substituted butyryl group is attached to the α-amino group of L-valine. Structurally, this compound consists of:

- L-valine backbone: A branched-chain aliphatic amino acid with the IUPAC name (2S)-2-amino-3-methylbutanoic acid .

- Butyryl moiety: A four-carbon acyl chain (CH₂CH₂CH₂CO-) with a phenyl group attached to the gamma (third) carbon of the chain.

While synthesis protocols for analogous compounds (e.g., benzoyl valine derivatives) are documented , specific methods for this compound are inferred to involve reacting L-valine with gamma-phenyl-butyryl chloride under basic conditions.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

(2S)-3-methyl-2-(4-phenylbutanoylamino)butanoic acid |

InChI |

InChI=1S/C15H21NO3/c1-11(2)14(15(18)19)16-13(17)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11,14H,6,9-10H2,1-2H3,(H,16,17)(H,18,19)/t14-/m0/s1 |

InChI Key |

RZZZYSKQUMUZSR-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CCCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Benzoyl-L-valine

- Structure : Benzoyl (aromatic ring directly attached to carbonyl) group linked to L-valine.

- Key Differences :

- The benzoyl group lacks the aliphatic chain present in butyryl derivatives, reducing flexibility but increasing aromatic interactions.

- Lipophilicity : Benzoyl derivatives are highly lipophilic (logP ~1.5–2.0), whereas gamma-phenyl butyryl derivatives may exhibit higher logP due to the extended aliphatic chain.

- Applications : Benzoyl valine derivatives are studied in supramolecular chemistry for their crystalline packing behaviors .

N-Butyryl-L-valine

- Structure : Straight-chain butyryl (CH₂CH₂CH₂CO-) group without substituents.

- Key Differences :

- The absence of the gamma-phenyl group reduces steric hindrance and aromaticity.

- Solubility : Likely more water-soluble than the phenyl-substituted analogue due to lower logP.

- Stability : Degradation pathways for butyryl valine derivatives (e.g., hydrolysis) are documented in pharmacopeial contexts .

N-Valeryl-L-valine

- Structure : Valeryl (CH₂CH₂CH₂CH₂CO-) group, a five-carbon acyl chain.

- Key Differences :

N,N-Dimethyl-L-valine

- Structure: Methyl groups on the amino nitrogen instead of an acyl chain.

- Key Differences: Eliminates hydrogen-bonding capacity at the amino group, altering solubility and receptor interactions. Applications: Used in peptide synthesis to modulate conformation and proteolytic stability .

Data Table: Comparative Overview

| Compound | Acyl/Modification Group | Molecular Weight (g/mol) | logP (Predicted) | Key Properties |

|---|---|---|---|---|

| N-(gamma-phenyl)butyryl-L-valine | Gamma-phenyl butyryl | ~293.3* | ~3.5 | High lipophilicity, steric bulk |

| N-Benzoyl-L-valine | Benzoyl | ~235.3 | ~2.0 | Aromatic interactions, crystalline |

| N-Butyryl-L-valine | Butyryl | ~203.2 | ~1.2 | Moderate solubility, hydrolytically labile |

| N-Valeryl-L-valine | Valeryl | ~217.3 | ~1.8 | Extended chain, enhanced binding |

| N,N-Dimethyl-L-valine | Dimethylamino | ~145.2 | ~-0.5 | Reduced H-bonding, increased rigidity |

*Estimated based on structural analogy.

Preparation Methods

Acid Chloride Formation

γ-Phenylbutyric acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical for facilitating nucleophilic attack by L-valine’s amino group.

Procedure :

Mixed Anhydride Method

To minimize racemization, γ-phenylbutyric acid reacts with isobutyl chloroformate to form a mixed anhydride intermediate. This method avoids harsh acidic conditions.

Conditions :

-

Solvent: Tetrahydrofuran (THF) at -15°C

-

Base: N-Methylmorpholine (1.1 equiv)

Coupling γ-Phenylbutyryl Moieties to L-Valine

Schotten-Baumann Reaction

A classical approach involves reacting γ-phenylbutyryl chloride with L-valine in a biphasic system (water/dichloromethane) under basic conditions.

Optimized Protocol :

-

Dissolve L-valine (1.0 equiv) in 10% aqueous Na₂CO₃.

-

Add γ-phenylbutyryl chloride (1.05 equiv) in DCM dropwise at 0°C.

-

Stir for 2 hours, isolate the organic layer, and purify via silica chromatography.

Yield : 65–70%

Purity : >98% (HPLC analysis)

Carbodiimide-Mediated Coupling

Modern peptide synthesis techniques employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as coupling agents.

Steps :

-

Activate γ-phenylbutyric acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes.

-

Add L-valine (1.0 equiv) and stir at room temperature for 12 hours.

Advantages :

-

Minimal racemization (<2%)

-

Scalable to multigram quantities

Enzymatic Synthesis Approaches

Lipase-Catalyzed Acylation

Immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective acylation under mild conditions.

System :

Reductive Amination with Dehydrogenases

Engineered leucine dehydrogenase (LeuDH) catalyzes the amination of γ-phenylbutyryl ketone intermediates to L-valine derivatives.

Cofactor Recycling :

-

NADH regeneration via glucose dehydrogenase (GDH)

-

Substrate: 10 mM γ-phenylbutyryl ketone

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 65–70 | >95 | Moderate | Industrial |

| EDC/HOBt Coupling | 75–80 | >98 | Low | Lab-scale |

| Lipase Catalysis | 85–88 | >99 | None | Pilot-scale |

| Reductive Amination | 90–92 | >99 | None | Lab-scale |

Key Findings :

-

Enzymatic methods outperform chemical routes in yield and stereochemical fidelity.

-

Carbodiimide-mediated coupling balances efficiency and practicality for research applications.

Challenges and Optimization Strategies

Racemization Control

Basic conditions during Schotten-Baumann reactions promote L-valine epimerization. Mitigation strategies include:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-(γ-phenyl)butyryl-L-valine in laboratory settings?

- Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected L-valine and γ-phenylbutyric acid. Purification typically involves reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Structural confirmation requires ¹H/¹³C NMR spectroscopy (in deuterated solvents like DMSO-d₆) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which analytical techniques are critical for confirming the structural integrity of N-(γ-phenyl)butyryl-L-valine?

- Answer : Key techniques include:

- NMR spectroscopy : 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC) to resolve stereochemistry and confirm backbone connectivity.

- FT-IR spectroscopy : To identify amide bonds (C=O stretch at ~1650 cm⁻¹) and aromatic C-H stretches.

- Mass spectrometry : HRMS for exact mass determination and fragmentation analysis to verify side-chain modifications .

Q. What solvent systems are optimal for solubility testing in preclinical formulation studies?

- Answer : Test solubility in phosphate-buffered saline (PBS, pH 7.4) for physiological relevance, DMSO for stock solutions, and lipid-based vehicles (e.g., PEG-400). Use dynamic light scattering (DLS) to assess aggregation propensity at varying concentrations .

Q. What safety protocols are essential when handling N-(γ-phenyl)butyryl-L-valine?

- Answer : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store desiccated at -20°C. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on the biological activity of N-(γ-phenyl)butyryl-L-valine derivatives?

- Answer : Implement orthogonal assays (e.g., enzyme inhibition kinetics and cell-based viability assays) under standardized conditions (pH, temperature). Use multivariate statistical analysis (ANCOVA) to account for variables like batch-to-batch purity differences. Replicate experiments across independent labs to validate findings .

Q. What methodologies are appropriate for investigating degradation pathways under physiological conditions?

- Answer : Conduct forced degradation studies:

- Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 37°C for 24 hours.

- Oxidative Stress : Treat with 3% H₂O₂.

- Thermal Degradation : Incubate at 40–60°C.

Analyze degradation products via LC-MS/MS and compare with stability-indicating HPLC methods. Use Arrhenius kinetics to predict shelf-life .

Q. How can researchers validate the chiral purity of N-(γ-phenyl)butyryl-L-valine in asymmetric synthesis applications?

- Answer : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol). Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy by comparing Cotton effects with L/D-valine standards .

Q. Which computational approaches best predict conformational stability in protein-ligand interactions?

- Answer : Perform molecular dynamics (MD) simulations using AMBER or CHARMM force fields to model binding modes. Combine with quantum mechanical calculations (DFT) to analyze electronic interactions at the binding site. Validate with surface plasmon resonance (SPR) for binding affinity measurements .

Methodological Notes

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-assay variability. Cross-validate with isotopic labeling (e.g., ¹³C-valine) to trace metabolic interference .

- Stereochemical Integrity : Monitor racemization during synthesis by spiking with D-valine derivatives and analyzing via chiral HPLC .

- Stability Studies : Include negative controls (e.g., solvent-only samples) to distinguish compound degradation from matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.